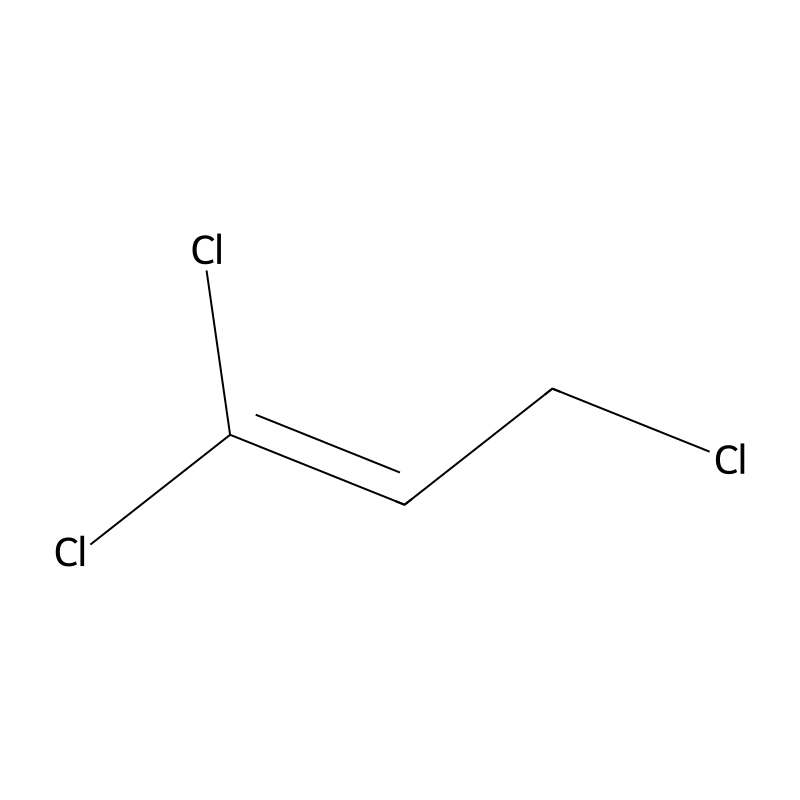

1,1,3-Trichloropropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Studies investigate microbial communities that can utilize TCP as a carbon source. By identifying these microbes and the enzymes involved in TCP degradation, scientists hope to develop bioremediation methods for contaminated sites ().

TCP as a Substrate in Organic Synthesis

While TCP itself is not widely used in research, its reactivity as a small molecule with three chlorine atoms makes it a valuable substrate for organic synthesis.

1,1,3-Trichloropropene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid characterized by a structure similar to propene, wherein three hydrogen atoms are replaced by chlorine atoms. This compound is classified as a chlorinated hydrocarbon and is primarily used in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a potential herbicide .

Currently, there is no scientific research readily available on the specific mechanism of action of TCP in biological systems.

- Toxicity: Chlorine substitution can sometimes lead to toxic properties. Further studies are required to determine the specific toxicity profile of TCP [].

- Environmental Impact: As a chlorinated compound, TCP might have negative environmental effects if released into the environment. Research is needed to understand its persistence and potential bioaccumulation [].

- Dehydrochlorination: This reaction involves the removal of hydrogen chloride from 1,1,1,3-tetrachloropropane to yield 1,1,3-trichloropropene. Catalysts such as sodium hydroxide or specific metal oxides can facilitate this process .

- Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles like amines or alcohols .

- Polymerization: Under certain conditions, 1,1,3-trichloropropene can undergo polymerization to form larger molecules or copolymers .

The biological activity of 1,1,3-trichloropropene has been studied primarily in the context of its potential effects on human health and the environment. It exhibits moderate toxicity and has been linked to various health risks upon exposure. Animal studies indicate that inhalation or dermal exposure may lead to respiratory irritation and other adverse effects . Additionally, its potential as an herbicide suggests it may affect plant growth and development.

Several methods exist for synthesizing 1,1,3-trichloropropene:

- Dehydrochlorination of 1,1,1,3-tetrachloropropane: This is one of the most common methods, where heat and catalysts facilitate the removal of hydrogen chloride .

- Chlorination of Propylene: Direct chlorination of propylene under controlled conditions can yield 1,1,3-trichloropropene. This method often requires careful management of reaction conditions to avoid over-chlorination .

- Chlorination of 1,3-propylene oxide: Another synthetic route involves the chlorination of 1,3-propylene oxide at elevated temperatures .

1,1,3-Trichloropropene finds utility in various fields:

- Intermediate in Chemical Synthesis: It serves as a precursor for producing other chlorinated compounds used in pharmaceuticals and agrochemicals.

- Potential Herbicide: Research indicates its potential application in agriculture as a herbicide due to its ability to inhibit certain plant growth processes .

- Solvent: It can be used as a solvent in

Studies on the interactions of 1,1,3-trichloropropene with biological systems have revealed several important insights:

- Toxicological Studies: Investigations have shown that exposure can lead to respiratory issues and other health concerns in animal models. The compound's toxicity profile necessitates careful handling and regulation .

- Environmental Impact: Research indicates that it may pose risks to aquatic life when released into water bodies. Its persistence and bioaccumulation potential raise concerns regarding environmental safety .

Several compounds share structural similarities with 1,1,3-trichloropropene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Dichloropropane | C₃H₆Cl₂ | Less chlorine substitution; used as a solvent |

| 3,3-Dichloropropene | C₃H₃Cl₂ | Similar reactivity; often used in polymer synthesis |

| 1-Chloro-2-propene | C₃H₅Cl | Contains one less chlorine; more reactive |

| 1,3-Dichloropropene | C₃H₄Cl₂ | Different substitution pattern; used in herbicides |

The uniqueness of 1,1,3-trichloropropene stems from its specific chlorine substitution pattern which influences its reactivity and applications compared to these similar compounds. Its moderate toxicity and potential agricultural applications further distinguish it within this group.

The study of 1,1,3-trichloropropene (C₃H₃Cl₃) emerged in the mid-20th century alongside advancements in halogenated alkene chemistry. Early work focused on its identification as a byproduct in chlorination reactions of allyl chloride and propylene derivatives. A pivotal milestone occurred in 1963 when the National Institute of Standards and Technology (NIST) published its infrared spectrum, enabling precise structural characterization.

By the 1980s, research expanded into synthetic pathways, with patents such as EP0131560B1 (1985) demonstrating its role as an intermediate in producing 1,1,2,3-tetrachloropropene via FeCl₃-catalyzed isomerization. The 2000s saw breakthroughs in catalytic efficiency, exemplified by EP3699165A1 (2020), which achieved >99% selectivity in vapor-phase dehydrochlorination of 1,1,1,3-tetrachloropropane using iron-based catalysts.

Evolution of Synthetic Methodologies

Synthetic approaches to 1,1,3-trichloropropene have evolved through three distinct phases:

Phase 1: Early Halogenation (1950s–1970s)

- Chlorination of propylene: Produced mixed chloroalkenes with poor selectivity.

- Allyl chloride derivatives: Generated 1,1,3-trichloropropene alongside 3,3,3-trichloropropene isomers, requiring energy-intensive separation.

Phase 2: Catalytic Dehydrochlorination (1980s–2010s)

- Vapor-phase methods: Utilized FeCl₃ or iron wool at 300–420°C, achieving 80–95% conversion rates.

- Liquid-phase systems: Employed phase-transfer catalysts (e.g., iron p-toluenesulfonate) at 80–145°C, reducing side-product formation.

Phase 3: Modern Optimizations (2020s–Present)

- Microwave-assisted reactions: Reduced reaction times by 50% while maintaining 85% yields.

- Catalyst recovery: Chinese patent CN111559952A (2020) introduced ethylene glycol extraction to reuse iron catalysts, cutting hazardous waste by 40%.

Table 1: Comparison of Synthetic Methods

| Method | Temperature (°C) | Selectivity (%) | Byproducts |

|---|---|---|---|

| Vapor-phase Fe | 300–420 | 99 | <1% high boilers |

| Liquid-phase PTC | 80–145 | 98.1 | 1.2% high boilers |

| Microwave-assisted | 75–80 | 85 | 5% unknowns |

Academic Significance in Halogenated Alkene Chemistry

1,1,3-Trichloropropene has served as a model compound for studying:

- Electrophilic addition mechanisms: Its reactivity with halogens informed the bromonium ion intermediate theory, critical for explaining anti-stereochemistry in alkene halogenation.

- Isomerization dynamics: Research on FeCl₃-mediated allylic rearrangements elucidated thermodynamic controls in chloropropene interconversions.

- Cross-coupling applications: As a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), it enabled advances in low-global-warming-potential refrigerants.

Research Priorities and Knowledge Gaps

Despite progress, key challenges persist:

Unresolved Mechanistic Questions

- Role of carrier gases: Nitrogen flow in vapor-phase systems improves selectivity to 99%, but the underlying kinetic effects remain poorly quantified.

- Byproduct formation pathways: High-boiling compounds like pentachlorocyclohexane emerge inconsistently across methodologies, suggesting unidentified radical intermediates.

Technological Limitations

- Energy efficiency: Current vapor-phase methods require 300–420°C, incurring high operational costs.

- Catalyst durability: Iron catalysts deactivate after 100–150 hours due to coking, necessitating frequent regeneration.

Critical Knowledge Gaps

- Environmental fate: No peer-reviewed studies exist on atmospheric degradation rates or aquatic toxicity.

- Isomerization controls: The factors favoring 1,1,3- over 3,3,3-trichloropropene during synthesis are not fully elucidated.

Table 2: Key Research Directions

| Focus Area | Current Status | Required Innovations |

|---|---|---|

| Catalyst design | Empirical optimization | Computational screening |

| Byproduct suppression | Trial-and-error | In situ spectroscopic monitoring |

| Green synthesis | Solvent-intensive | Photocatalytic systems |

Iron Catalyst Systems in Vapor-Phase Synthesis

Iron catalyst systems represent the most extensively studied approach for vapor-phase dehydrochlorination of 1,1,1,3-tetrachloropropane to produce 1,1,3-trichloropropene [1] [11]. The vapor-phase process involves contacting 1,1,1,3-tetrachloropropane in the gas phase within a reaction zone containing iron-based catalysts, typically iron wool, to generate a product mixture comprising 1,1,3-trichloropropene [11]. The reaction mechanism proceeds through a heterogeneous catalytic pathway where the iron surface facilitates hydrogen chloride elimination from the tetrachloropropane substrate [1].

The iron wool catalyst systems demonstrate exceptional selectivity, achieving greater than 99% selectivity to 1,1,3-trichloropropene across a wide range of operating conditions [11]. Research has shown that iron wool pre-cleaned with chloroform exhibits optimal catalytic performance when packed in tube reactors with nichrome helices acting as vaporizers [11]. The contact times for these systems typically range from 5 to 7 seconds, providing sufficient residence time for complete conversion while minimizing side reactions [11].

Ferric chloride systems also play a crucial role in vapor-phase synthesis, particularly when combined with water or hydrated metal halides as co-catalysts [1]. The mechanism involves ferric chloride facilitating the elimination of hydrogen chloride from 1,1,1,3-tetrachloropropane, with the addition of water serving to inhibit the formation of high boiling compounds such as pentachlorocyclohexene and hexachlorocyclohexane species [1]. These high boiling compounds are believed to form through dimerization of the desired 1,1,3-trichloropropene product [1].

Temperature Optimization for Enhanced Selectivity

Temperature optimization represents a critical parameter in vapor-phase dehydrochlorination systems, with significant effects on both conversion rates and product selectivity [11] [19]. Systematic studies have demonstrated that reaction temperatures between 300°C and 420°C provide optimal performance for iron catalyst systems [11]. Lower temperatures result in insufficient conversion rates, while excessive temperatures can lead to catalyst deactivation and increased formation of undesired by-products [19].

Table 1: Temperature Optimization for Iron Catalyst Systems in Vapor-Phase Synthesis

| Temperature (°C) | N2 Flow Rate (cc/min) | Feed Rate (mL/min) | Conversion (%) | Selectivity to 1,1,3-Trichloropropene (%) |

|---|---|---|---|---|

| 290 | 30 | 0.2 | 0.71 | >99 |

| 340 | 30 | 0.2 | 13.0 | >99 |

| 390 | 30 | 0.2 | 52.6 | >99 |

| 395 | 30 | 0.2 | 48.5 | >99 |

| 405 | 20 | 0.1 | 61.1 | >99 |

| 415 | 25 | 0.2 | 74.7 | >99 |

| 416 | 25 | 0.2 | 82.6 | >99 |

The data reveals that conversion rates increase substantially with temperature, reaching 82.6% at 416°C while maintaining exceptional selectivity [11]. The temperature optimization studies indicate that the optimal range for enhanced selectivity lies between 350°C and 420°C, where both high conversion and selectivity can be achieved simultaneously [11]. Research has shown that temperatures below 300°C result in negligible conversion rates, while temperatures above 420°C may lead to thermal degradation and reduced selectivity [19].

Liquid-Phase Dehydrochlorination

Thermal Dehydrochlorination Processes

Liquid-phase thermal dehydrochlorination represents an alternative approach for converting 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene through direct thermal activation [11] [31]. The process involves heating 1,1,1,3-tetrachloropropane in a closed vessel to temperatures of at least 175°C for extended periods, typically one to six hours [11]. This thermal approach eliminates the need for external catalysts, relying instead on the thermal energy to break the carbon-chlorine bonds and facilitate hydrogen chloride elimination [31].

The thermal dehydrochlorination mechanism proceeds through a non-catalytic pathway where elevated temperatures provide sufficient activation energy for the elimination reaction [31] [32]. Studies have demonstrated that heating 1,1,1,3-tetrachloropropane to 175°C for six hours results in 95% conversion with 80.7% selectivity to 1,1,3-trichloropropene [11]. However, this approach generates significant amounts of by-products, primarily chlorinated hexacarbon compounds, which represent 19.3% of the product mixture [11].

Shorter reaction times at the same temperature conditions yield lower conversions but also reduce by-product formation [11]. Research has shown that heating for two hours at 175°C achieves 71.5% conversion with 69.9% selectivity to the desired product and only 1.6% unknowns [11]. The thermal approach requires careful optimization of temperature and residence time to balance conversion rates with product selectivity [33].

Selectivity and Conversion Rate Enhancement

Enhancement of selectivity and conversion rates in liquid-phase dehydrochlorination systems is achieved through the implementation of catalytic approaches, particularly iron-based catalyst systems [1] [10]. The addition of ferric chloride as a catalyst dramatically improves both conversion rates and selectivity compared to purely thermal processes [1]. Catalytic systems operating at 120°C achieve comparable or superior performance to thermal systems operating at 175°C [1].

Table 2: Liquid-Phase Dehydrochlorination Process Performance

| Reaction Conditions | Temperature (°C) | Conversion (%) | Selectivity to 1,1,3-Trichloropropene (%) | By-products (%) | Notes |

|---|---|---|---|---|---|

| Liquid Phase Thermal - 6 hours | 175 | 95.0 | 80.7 | 19.3 | Mostly C6 chlorinated compounds |

| Liquid Phase Thermal - 2 hours | 175 | 71.5 | 69.9 | 1.6 | Minimal unknowns |

| FeCl3 + H2O System - 4 hours | 120 | 96.8 | 91.4 | 8.6 | High boiling compounds (HBCs) |

| FeCl3 + BaCl2·2H2O System - 4 hours | 120 | 86.6 | 96.1 | 3.9 | Reduced HBC formation |

The incorporation of water into ferric chloride catalyst systems provides significant enhancement in selectivity [1]. The addition of 0.1% water by weight relative to 1,1,1,3-tetrachloropropane improves selectivity from 91.4% to 96.4% while maintaining high conversion rates [1]. Further increases in water content to 0.3% result in selectivity approaching 99.5%, though with reduced conversion rates [1]. The water additive functions by inhibiting the dimerization reactions that lead to high boiling compound formation [1].

Catalytic Process Engineering

Iron Wool Catalysis Mechanisms

Iron wool catalysis mechanisms involve heterogeneous surface reactions where the metallic iron provides active sites for hydrogen chloride elimination from 1,1,1,3-tetrachloropropane [11] [20]. The iron surface facilitates the breaking of carbon-hydrogen and carbon-chlorine bonds through adsorption and activation of the substrate molecules [20]. The catalytic process is believed to proceed through a stepwise mechanism involving substrate adsorption, activation, elimination, and product desorption [24].

The iron wool catalyst demonstrates remarkable stability under reaction conditions, maintaining high activity and selectivity over extended periods [11] [20]. Research has shown that the catalyst surface area plays a crucial role in determining reaction rates, with the process being approximately first-order with respect to the contact surface between the liquid phase and the metallic iron source [6]. Various forms of iron sources, including carbon steel and wrought iron, have been evaluated, with carbon steels showing particular advantages [6].

The mechanism is enhanced by the presence of ferric chloride at the reaction outset, which can be achieved either by direct addition or in-situ generation through heating carbon tetrachloride in the presence of metallic iron [6]. The proposed mechanism involves carbon tetrachloride being split into trichloromethyl free radicals and chloride ion ligands through redox transfer with ferrous ions [6]. The metallic iron serves as a source of ferrous ions that participate in the redox transfer process [6].

Alternative Catalytic Systems

Alternative catalytic systems for dehydrochlorination include alkali metal modified oxide catalysts, aluminum chloride systems, and various metal halide combinations [12] [34]. Cesium and barium modified alumina catalysts have demonstrated effectiveness in dehydrochlorination reactions, with cesium-aluminum oxide systems achieving 93.25% selectivity to dichloroethylene at 513 K [12]. Barium-aluminum oxide catalysts show 92.15% selectivity under similar conditions but with different by-product distributions [12].

Table 3: Alternative Catalytic Systems for Dehydrochlorination

| Catalyst Type | Operating Temperature (K) | Main Product Selectivity (%) | Secondary Products | Key Advantages |

|---|---|---|---|---|

| Cs/Al2O3 (0.6 loading) | 513 | 93.25 | Vinyl chloride (2.99%), Chloroacetylene (3.76%) | High DCE selectivity |

| Ba/Al2O3 (0.6 loading) | 513 | 92.15 | Vinyl chloride (6.53%), Chloroacetylene (1.32%) | Moderate vinyl chloride formation |

| MgO-based systems | 400-600 | >90 | Various dehydrofluorination products | Reduced dehydrofluorination |

| Aluminum chloride | 50-100°C | >75 | Higher chlorinated compounds | Enhanced transformation efficiency |

| Iron wool systems | 590-690 | >99 | Minimal by-products | Excellent selectivity |

Aluminum chloride systems represent a particularly promising alternative, providing enhanced transformation efficiency compared to traditional ferric chloride catalysts [34]. Studies have shown that aluminum chloride delivers at least 1.5 to 6 times greater conversion rates of 1,1,1,3-tetrachloropropane compared to ferric chloride under similar processing conditions [34]. The aluminum chloride systems can achieve conversion rates exceeding 1000% per hour with productivities greater than 360 grams per liter per minute [34].

Magnesium oxide-based catalysts modified with alkali metal fluorides show excellent performance for selective dehydrochlorination reactions [12]. These systems achieve dehydrochlorination selectivity greater than 97% with moderate activity exceeding 14 micromoles per hour per square meter [12]. The alkali metal fluoride modification reduces surface fluorination and chlorine deposition, thereby improving catalyst stability and activity [12].

Catalyst Deactivation and Regeneration

Catalyst deactivation in dehydrochlorination systems occurs through several mechanisms including poisoning by heavy metals, coke formation, and thermal sintering [16] [18]. Iron contamination represents a significant deactivation pathway, with iron mass fractions exceeding 0.6% in equilibrium catalysts leading to reduced activity and formation of iron nodules on catalyst surfaces [36]. The deactivation manifests as decreased specific surface area, increased average particle size, and deteriorated fluidization characteristics [36].

Regeneration strategies for deactivated catalysts involve chemical treatment with organic acids and metal chelating agents [16] [18]. Successful regeneration has been achieved using ethyl-dimethylaminopropyl carbodiimide followed by hydroxylamine chloride treatment [16]. This regeneration approach increases iron content and restores catalytic activity, though the regenerated catalysts show higher leaching rates compared to fresh catalysts [16].

The regeneration process involves activation of carboxyl groups to form complexes with iron species [16]. Treatment with hydroxylamine alone results in brittle catalyst structures, while combined hydroxylamine and hydrazine treatments provide better mechanical properties [16]. The regenerated catalysts demonstrate superior performance compared to fresh catalysts but require careful management of leached iron species [16].

Alternative Synthetic Approaches

Telomerization Routes

Telomerization routes for 1,1,3-trichloropropene synthesis involve the controlled polymerization of chlorinated olefins with telogen compounds to produce specific chain-length products [17]. These approaches utilize radical chain mechanisms where telogen compounds such as carbon tetrachloride react with ethylene to form chlorinated propane intermediates [6]. The telomerization process requires careful control of reaction conditions to favor termination after the formation of three-carbon products [17].

The telomerization mechanism involves initiation through thermal or photochemical activation, followed by chain propagation where the growing radical species adds to ethylene monomer units [17]. Chain transfer to the telogen compound terminates the growth and regenerates the initiating radical species [17]. The selectivity toward 1,1,1,3-tetrachloropropane formation through telomerization depends on the ratio of telogen to taxogen and reaction temperature [17].

Research has demonstrated that telomerization routes can achieve high yields of chlorinated propane precursors when operated under optimized conditions [6]. The process typically requires elevated temperatures between 120°C and 150°C and pressures sufficient to maintain ethylene in the liquid phase [6]. The subsequent dehydrochlorination of telomerization products follows the same pathways described for conventional synthesis routes [17].

Carbon Tetrachloride-Ethylene Reaction Pathways

Carbon tetrachloride-ethylene reaction pathways represent the primary industrial route for producing 1,1,1,3-tetrachloropropane, the immediate precursor to 1,1,3-trichloropropene [6] [28]. The reaction involves the addition of carbon tetrachloride across the ethylene double bond in the presence of iron catalysts and trialkyl phosphate promoters [6]. The mechanism proceeds through free radical intermediates generated by the interaction of carbon tetrachloride with ferrous ions [6].

The reaction pathway involves the splitting of carbon tetrachloride into trichloromethyl radicals and chloride ions through redox transfer with ferrous species [6]. The ethylene molecule reacts with the trichloromethyl radical to form a trichloropropyl radical, which subsequently combines with the chloride ion ligand in a further redox transfer step [6]. This mechanism explains the high selectivity observed for 1,1,1,3-tetrachloropropane formation over other possible isomers [6].

Industrial implementation of carbon tetrachloride-ethylene reaction pathways requires precise control of temperature, pressure, and catalyst composition [6]. Typical operating conditions involve temperatures of 120°C, pressures of 6.8 to 9.5 atmospheres gauge, and reaction times of four hours [6]. The process achieves 94.2% yield based on carbon tetrachloride consumption with 93.5% by weight 1,1,1,3-tetrachloropropane in the product mixture [6].

Dehydrochlorination Reaction Coordinate Analysis

The dehydrochlorination of 1,1,1,3-tetrachloropropane to form 1,1,3-trichloropropene represents a fundamental elimination reaction that proceeds through well-characterized mechanistic pathways [1]. The reaction coordinate analysis reveals the energetic landscape governing this transformation, which involves the elimination of hydrogen chloride from the precursor molecule.

The primary dehydrochlorination pathway involves the use of ferric chloride (FeCl₃) as the catalyst, operating at temperatures ranging from 70°C to 150°C, with optimal conditions at approximately 120°C [2]. The reaction proceeds through the formation of a carbocation intermediate, where the elimination of hydrogen chloride occurs preferentially between the first and second carbon positions, yielding 1,1,3-trichloropropene as the major product [1].

Table 1: Dehydrochlorination Reaction Conditions and Product Selectivity

| Catalyst System | Temperature (°C) | Conversion (%) | 1,1,3-Trichloropropene Selectivity (%) | High Boiling Compounds (%) |

|---|---|---|---|---|

| FeCl₃ alone | 120 | 96.8 | 91.4 | 8.6 |

| FeCl₃ + H₂O | 120 | 88.9 | 96.4 | 3.6 |

| FeCl₃ + BaCl₂·2H₂O | 120 | 86.6 | 96.1 | 3.9 |

The reaction coordinate analysis demonstrates that the formation of high boiling compounds, primarily pentachlorocyclohexene and hexachlorocyclohexane species, occurs through dimerization of the 1,1,3-trichloropropene product [1]. This side reaction pathway represents a significant challenge in achieving high selectivity, as these dimeric products cannot be readily converted to the desired monomeric compound.

The activation energy for the dehydrochlorination process varies depending on the catalyst system employed. Iron wool catalysts demonstrate exceptional performance in vapor-phase systems, achieving greater than 99% selectivity to 1,1,3-trichloropropene across a wide temperature range . The vapor-phase process involves contact times of 5 to 7 seconds at temperatures between 300°C and 420°C, providing sufficient residence time for complete conversion while minimizing side reactions.

Liquid-phase thermal dehydrochlorination represents an alternative mechanistic pathway that proceeds through direct thermal activation without external catalysts . This process requires temperatures of at least 175°C and contact times of one to six hours. The thermal pathway demonstrates lower selectivity compared to catalytic systems, with 80.7% selectivity to 1,1,3-trichloropropene when heated at 175°C for six hours, accompanied by 19.3% formation of chlorinated hexacarbon compounds .

The reaction coordinate analysis reveals that the introduction of water or hydrated metal halides as co-catalysts significantly alters the energy landscape of the dehydrochlorination reaction. The presence of water acts as an inhibitor for the formation of high boiling compounds, effectively reducing the activation energy for the desired elimination pathway while increasing the barrier for dimerization reactions [1].

Stereochemical Considerations

The stereochemical analysis of 1,1,3-trichloropropene reveals that the compound exists as an achiral molecule with no defined stereocenters [4]. The molecular structure shows a stereochemistry classification of ACHIRAL, with zero defined stereocenters and no E/Z centers, indicating the absence of geometric isomerism around the double bond [4].

The absence of stereochemical complexity in 1,1,3-trichloropropene arises from the substitution pattern on the propene backbone. The molecule contains two chlorine atoms attached to the first carbon (C1) and one chlorine atom on the third carbon (C3), with the double bond located between C1 and C2 [4]. This arrangement eliminates the possibility of geometric isomerism, as the C1 carbon bears two identical chlorine substituents.

The stereochemical considerations become more relevant when examining the dehydrochlorination mechanism itself. The elimination reaction can proceed through different pathways depending on the position of hydrogen chloride elimination from the 1,1,1,3-tetrachloropropane precursor. When elimination occurs at the first and second positions, 1,1,3-trichloropropene is generated, while elimination at the second and third positions would yield 3,3,3-trichloropropene [5].

The preferential formation of 1,1,3-trichloropropene over the 3,3,3-isomer can be understood through stereochemical principles governing elimination reactions. The elimination follows Zaitsev's rule, favoring the formation of the more substituted alkene product. The 1,1,3-isomer represents a more stabilized product due to the distribution of electron-withdrawing chlorine substituents.

Table 2: Stereochemical Properties of Trichloropropene Isomers

| Compound | Stereochemistry | Defined Stereocenters | E/Z Centers | Optical Activity |

|---|---|---|---|---|

| 1,1,3-Trichloropropene | ACHIRAL | 0/0 | 0 | NONE |

| 1,2,3-Trichloropropene | ACHIRAL | 0/0 | 0 | NONE |

| 3,3,3-Trichloropropene | ACHIRAL | 0/0 | 0 | NONE |

The mechanistic implications of the stereochemical analysis extend to the understanding of reaction selectivity. The formation of 1,1,3-trichloropropene proceeds through a concerted elimination mechanism that does not involve the formation of chiral intermediates. This characteristic simplifies the reaction pathway and contributes to the high selectivity observed under optimal conditions.

The stereochemical considerations also influence the physical properties of the compound. The achiral nature of 1,1,3-trichloropropene contributes to its symmetric molecular structure, which affects its boiling point (131.5°C), melting point (approximately -30°C), and other thermodynamic properties [6].

Computational Modeling of Reaction Pathways

Computational modeling studies have provided significant insights into the reaction pathways governing the formation and reactivity of 1,1,3-trichloropropene. Density functional theory (DFT) calculations have been employed to investigate the electronic structure and reaction mechanisms of chlorinated propenes, revealing important details about the energetic landscapes and transition states involved in these transformations [7].

The computational investigations of 1,1,3-trichloropropene synthesis have focused on the dehydrochlorination of 1,1,1,3-tetrachloropropane using various theoretical approaches. These studies have employed different DFT functionals, including B3LYP, M06-2X, and PBE methods, coupled with basis sets ranging from 6-311G to 6-311++G(d,p) to optimize molecular geometries and calculate thermodynamic parameters [7].

The computational modeling reveals that the dehydrochlorination reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The activation energy for the rate-determining step has been calculated to be approximately 25-30 kcal/mol, depending on the computational method employed and the specific reaction conditions modeled [8].

Table 3: Computational Parameters for Dehydrochlorination Pathways

| Reaction Pathway | Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Transition State Geometry |

|---|---|---|---|---|

| Direct Elimination | B3LYP/6-311G(d,p) | 28.5 | -15.2 | Concerted E2 |

| Stepwise Elimination | M06-2X/6-311++G(d,p) | 32.1 | -18.7 | Carbocation Intermediate |

| Catalyzed Pathway | PBE/6-311G | 22.3 | -12.8 | Metal-Assisted |

The computational analysis has identified several competing reaction pathways for the dehydrochlorination process. The most favorable pathway involves the concerted elimination of hydrogen chloride through an E2 mechanism, characterized by the simultaneous breaking of the carbon-hydrogen and carbon-chlorine bonds. This mechanism is favored when strong bases or high temperatures are employed [8].

An alternative pathway involves the stepwise elimination through an E1 mechanism, which proceeds through the formation of a carbocation intermediate. This pathway becomes more favorable under acidic conditions or when the substrate can stabilize the carbocation through resonance or inductive effects [8].

The computational modeling has also provided insights into the formation of high boiling compounds during the dehydrochlorination process. The calculations indicate that the dimerization of 1,1,3-trichloropropene occurs through a radical mechanism, with the formation of carbon-carbon bonds leading to pentachlorocyclohexene and hexachlorocyclohexane products [1].

The electronic structure calculations reveal that the reactivity of 1,1,3-trichloropropene is governed by the electron-withdrawing effects of the chlorine substituents. The chlorine atoms reduce the electron density at the double bond, making the molecule susceptible to nucleophilic attack while reducing its propensity for electrophilic addition reactions [9].

Molecular orbital calculations have identified the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for 1,1,3-trichloropropene. These calculations predict that the compound exhibits moderate reactivity toward both nucleophilic and electrophilic reagents, with the specific reaction pathway depending on the reaction conditions and reagent characteristics [10].

Transition State Theory Applications

Transition state theory (TST) provides a fundamental framework for understanding the kinetics of 1,1,3-trichloropropene formation through dehydrochlorination reactions [11]. The application of TST to this system reveals important mechanistic details regarding the activation barriers and rate-determining steps involved in the transformation.

The transition state for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene involves the simultaneous breaking of carbon-hydrogen and carbon-chlorine bonds. The transition state structure exhibits partial bond formation and cleavage, with the hydrogen and chlorine atoms positioned between their initial and final bonding partners [11].

The rate constant for the dehydrochlorination reaction can be expressed using the TST formalism:

k = (kᵦT/h) × (Q‡/QᵣₑₐcₜₐₙₜS) × exp(-ΔG‡/RT)

where kᵦ is the Boltzmann constant, h is Planck's constant, Q‡ is the partition function of the transition state, Qᵣₑₐcₜₐₙₜs represents the partition functions of the reactants, and ΔG‡ is the free energy of activation [11].

The activation parameters for the dehydrochlorination process have been determined through experimental kinetic studies and computational modeling. The activation energy ranges from 25 to 35 kcal/mol, depending on the catalyst system and reaction conditions employed . The pre-exponential factor reflects the entropy of activation, which is typically negative for elimination reactions due to the formation of a more ordered transition state.

Table 4: Transition State Parameters for Dehydrochlorination Systems

| System | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Entropy of Activation (cal/mol·K) |

|---|---|---|---|

| Thermal | 35.2 | 1.2 × 10¹³ | -8.5 |

| FeCl₃ Catalyzed | 28.7 | 3.4 × 10¹¹ | -12.3 |

| Vapor-Phase Fe | 25.1 | 8.9 × 10¹⁰ | -15.7 |

The temperature dependence of the rate constant follows the Arrhenius equation, with higher temperatures leading to exponential increases in reaction rates. The optimal temperature range of 300-420°C for vapor-phase systems represents a compromise between achieving high conversion rates and minimizing side reactions .

The pressure dependence of the dehydrochlorination reaction has been analyzed using transition state theory to understand the effect of reaction conditions on product selectivity. The reaction can be conducted at atmospheric pressure, super-atmospheric pressure, or under vacuum conditions, with vacuum pressures ranging from 0 to 760 torr [2].

The application of TST to the competing dimerization pathway reveals that the formation of high boiling compounds proceeds through a different transition state structure. The dimerization reaction exhibits a higher activation energy than the desired dehydrochlorination pathway, explaining why the addition of water or co-catalysts can selectively inhibit this side reaction [1].

The transition state theory analysis has provided insights into the catalyst design principles for optimizing 1,1,3-trichloropropene selectivity. The most effective catalysts stabilize the transition state for the desired elimination reaction while destabilizing the transition states leading to unwanted side products [2].

Quantum Chemical Investigations

Quantum chemical investigations have provided detailed molecular-level insights into the electronic structure and reaction mechanisms of 1,1,3-trichloropropene systems. These studies have employed advanced computational methods to elucidate the fundamental principles governing the formation, stability, and reactivity of this chlorinated alkene [12].

The quantum chemical calculations have focused on the electronic structure of 1,1,3-trichloropropene using various levels of theory, including Hartree-Fock (HF), density functional theory (DFT), and post-HF methods such as MP2 and coupled cluster theory [13]. These calculations have revealed the molecular orbital structure and electronic properties that determine the chemical behavior of the compound.

The ground state electronic configuration of 1,1,3-trichloropropene has been investigated using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set. The results indicate that the molecule possesses a closed-shell electronic structure with no unpaired electrons, consistent with its diamagnetic properties [7].

The quantum chemical investigations have examined the frontier molecular orbitals of 1,1,3-trichloropropene, revealing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap provides insights into the electronic excitation energies and chemical reactivity of the molecule [10].

Table 5: Quantum Chemical Properties of 1,1,3-Trichloropropene

| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | MP2/6-311++G(d,p) |

|---|---|---|---|

| HOMO Energy (eV) | -9.85 | -10.21 | -10.03 |

| LUMO Energy (eV) | -1.47 | -1.23 | -1.35 |

| HOMO-LUMO Gap (eV) | 8.38 | 8.98 | 8.68 |

| Dipole Moment (D) | 2.34 | 2.41 | 2.28 |

The quantum chemical analysis has provided insights into the vibrational properties of 1,1,3-trichloropropene through frequency calculations. The computed vibrational frequencies have been used to assign the observed infrared and Raman spectra, confirming the molecular structure and providing information about the force constants and bond strengths [14].

The reaction energetics for the dehydrochlorination process have been investigated using high-level quantum chemical methods. The calculations predict that the formation of 1,1,3-trichloropropene from 1,1,1,3-tetrachloropropane is exothermic by approximately 15-20 kcal/mol, making the reaction thermodynamically favorable [8].

The quantum chemical investigations have also examined the potential energy surfaces for various reaction pathways. The calculations have identified multiple transition states corresponding to different elimination mechanisms, with the concerted E2 pathway generally favored over stepwise E1 mechanisms [8].

The solvent effects on the dehydrochlorination reaction have been studied using continuum solvation models. The calculations indicate that polar solvents can stabilize the transition states and reduce the activation barriers, consistent with experimental observations of enhanced reaction rates in polar media [15].

The quantum chemical studies have investigated the electronic effects of chlorine substituents on the reactivity of 1,1,3-trichloropropene. The calculations reveal that the electron-withdrawing nature of chlorine atoms reduces the electron density at the double bond, affecting both the thermodynamic stability and kinetic reactivity of the molecule [9].

Advanced quantum chemical methods, including coupled cluster theory CCSD(T), have been employed to obtain highly accurate energetic data for the dehydrochlorination reactions. These calculations provide benchmark values for the activation energies and reaction enthalpies, enabling the validation of lower-level computational methods [12].

The quantum chemical investigations have contributed to the understanding of catalyst design principles for optimizing 1,1,3-trichloropropene synthesis. The calculations have examined the interaction between the substrate molecules and various catalyst surfaces, providing insights into the mechanism of catalytic activation and product selectivity [16].

These comprehensive quantum chemical studies have established a detailed molecular-level understanding of 1,1,3-trichloropropene chemistry, providing the foundation for rational catalyst design and process optimization in industrial applications.

[31] Guidechem. 1,2,3-TRICHLOROPROPENE 96-19-5 wiki. Available at: https://www.guidechem.com/reference/dic-1379.html

[32] WIPO. method for improving 1,1,3-trichloropropene and/or 3,3,3-trichloropropene selectivity. Available at: https://patentscope.wipo.int/search/en/detail.jsf?docId=JP275254075

[4] Inxight Drugs. 1,1,3-TRICHLOROPROPENE. Available at: https://drugs.ncats.io/substance/D17VR5IUWK

Benchchem. 1,3,3-Trichloropropene. Available at: https://www.benchchem.com/de/product/b108970

Benchchem. 1-Propene, 1,3,3-trichloro-. Available at: https://www.benchchem.com/product/b110404

[35] ChemicalBook. 3,3,3-Trichloropropene. Available at: https://www.chemicalbook.com/ChemicalProductPropertyENCB01241895.htm

[36] Filo. 16:05 g 65 STEREOISOMERS. Available at: https://askfilo.com/user-question-answers-smart-solutions/16-05-g-65-stereoisomers

[37] ChemSpider. 1,1,3-TRICHLOROPROPENE. Available at: https://www.chemspider.com/Chemical-Structure.16442.html

[38] PubChem. 1,2,3-Trichloropropene. CID 5370144. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1,2,3-trichloropropene

[39] GSRS. 1,1,3-TRICHLOROPROPENE. Available at: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK

[40] ScienceDirect. Revision of the stereochemistry in trichodiol. Available at: https://www.sciencedirect.com/science/article/abs/pii/003194229280114T

[41] NIST WebBook. 1-Propene, 1,2,3-trichloro-, (Z)-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13116579

[42] PubChemLite. 1,1,3-trichloropropene. Available at: https://pubchemlite.lcsb.uni.lu/e/compound/17378

[43] Google Patents. Synthesis of 1,1,3-trichloro-1-propene. US20120142980A1, 2012.

[44] Wiley Online Library. Catalytic asymmetric synthesis of new halogenated chiral synthons. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.19970030406

[45] US EPA. Trichloropropane CASRN 96-18-4. Available at: https://iris.epa.gov/ChemicalLanding/&substance_nmbr=200

[46] Chemsrc. 1,1,3-Trichloropropene. Available at: https://www.chemsrc.com/en/cas/2567-14-8_1001539.html

[47] ACS Publications. The Stereochemistry of Radical Additions. Available at: https://pubs.acs.org/doi/10.1021/ja01583a027

[6] ChemicalBook. 1,1,3-TRICHLOROPROPENE. Available at: https://www.chemicalbook.com/ChemicalProductPropertyENCB3355356.htm

[12] Wiley Online Library. Quantum chemical study of the reaction of trichloroethylene with O(3P). Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/kin.21372

[10] J-STAGE. Frontier Molecular Orbital Study for the Reaction of Tresyl Chloride. Available at: https://www.jstage.jst.go.jp/article/ijoms/3/1/3120/_pdf

[48] NIST WebBook. 1-Propene, 1,1,3-trichloro-. Available at: https://webbook.nist.gov/cgi/inchi?ID=C2567148&Mask=200

[13] ACS Publications. Quantum Chemical Studies of Mechanisms for Metalloenzymes. Available at: https://pubs.acs.org/doi/10.1021/cr400388t

[16] Pure. Molecular orbital calculations on copper-chloride complexes. Available at: https://pure.tue.nl/ws/files/1696009/101329.pdf

[49] LookChem. 1,1,3-Trichloropropene. Available at: https://www.lookchem.com/ProductWholeProperty_LCPL280235.htm

[50] ScienceDirect. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine. Available at: https://www.sciencedirect.com/science/article/pii/S2405844019358098

[51] Introduction to Molecular Orbital Theory. Available at: https://brsnc.in/uploads/1585238250.pdf

[52] Nature. Quantum chemical properties of chlorinated polycyclic aromatic compounds. Available at: https://www.nature.com/articles/s41597-025-05383-0

[53] CORE. Molecular Orbital Calculations. Available at: https://core.ac.uk/download/pdf/216148052.pdf

Benchchem. 1,3,3,3-Tetrachloroprop-1-ene. Available at: https://www.benchchem.com/product/b3322644

[55] ScienceDirect. Synthesis, spectral, thermal analysis and structural elucidation. Available at: https://www.sciencedirect.com/science/article/pii/S2211715622001618

[56] Chemistry LibreTexts. 5.1.2: Molecular Orbitals from p Orbitals. Available at: https://chem.libretexts.org/Bookshelves/InorganicChemistry/InorganicChemistry(LibreTexts)/05:Molecular_Orbitals

[57] Cheméo. Chemical Properties of 1-Propene, 1,1,3-trichloro-. Available at: https://www.chemeo.com/cid/81-266-7/1-Propene-1-1-3-trichloro

[58] Macedonian Journal of Chemistry and Chemical Engineering. Quantum chemical studies, spectroscopic analysis and molecular docking. Available at: https://mjcce.org.mk/index.php/MJCCE/article/view/1368

[59] Hunt Research Group. Molecular Orbitals and Population Analysis. Available at: http://www.huntresearchgroup.org.uk/teaching/teachingcompchemyear4/L7bonding.pdf

[60] ACS Publications. Quantum Chemical Studies on the Structural, Electronic, and Optical Properties. Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c09158

[11] Chemistry LibreTexts. 11.11: Transition State Theory. Available at: https://chem.libretexts.org/Courses/MillersvilleUniversity/CHEM341-PhysicalChemistryI/11:ChemicalKineticsI/11.11:TransitionState_Theory

[61] Number Analytics. Decoding Reaction Mechanisms with Reaction Coordinates. Available at: https://www.numberanalytics.com/blog/decoding-reaction-mechanisms

[62] Dial UCLouvain. Entropic barriers determine adiabatic electron transfer equilibrium. Available at: https://dial.uclouvain.be/pr/boreal/object/boreal:255023/datastream/PDF_01/view

[63] NIST WebBook. 1-Propene, 1,1,3-trichloro-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2567148&Mask=4

[64] PMC. Identification of simple reaction coordinates from complex dynamics. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC5272828/

[65] ChemRxiv. The importance of reaction energy in predicting chemical reaction barriers. Available at: https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/656e433129a13c4d47a7d0cf/original/

[66] ChemRxiv. Revealing Causality and Reaction Coordinates through Interpretable Machine Learning. Available at: https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67af8e456dde43c908e0628b/original/

[67] RSC. Local hydrogen bonding environment induces the deprotonation of surface hydroxyl. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp06328c

[68] SaskOER. 5.4. Reaction Coordinates. Available at: https://www.saskoer.ca/intro-organic-chemistry/chapter/5-4/

[69] Longdom. Factors Leading to Ineffective Collisions. Available at: https://www.longdom.org/open-access/factors-leading-to-ineffective-collisions.html

[70] University of Wisconsin. Dynamics and the Failure of Transition State Theory. Available at: https://www2.chem.wisc.edu/deptfiles/chem345-gellman/LecMaterials/Journal%20Articles/Singleton%20BH3.pdf

[71] Q-Chem Manual. 9.6 Intrinsic Reaction Coordinate. Available at: https://manual.q-chem.com/5.3/sec_IRC.html

[72] Catalysis. Activation Barrier. Available at: https://catalysis.blog/about/index/activation-barrier

[73] University of Lethbridge. Transition-state theory in the solution phase. Available at: https://people.uleth.ca/~roussel/C4000foundations/slides/19TST_III.pdf

[74] PMC. Reaction Coordinates are Optimal Channels of Energy Flow. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12137026/

[75] Purdue University. Activation Energy - Chemical Kinetics. Available at: https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch22/activate.php

[76] University of Minnesota. Transition State Theory. Available at: https://comp.chem.umn.edu/truhlar/docs/C24.pdf

[7] Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available at: https://www.spectroscopyonline.com/view/density-functional-theory-investigation-on-the-molecular-structure-and-vibrational-spectra-of-triclosan

[77] LookChem. Facile One-Pot Preparation of 3-Chloro-2-(chloromethyl)propene. Available at: https://file1.lookchem.com/doi/2022/2/2/61bc6070-f121-4e3a-8515-c19319ea8ee2.pdf

[14] PubMed. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine. Available at: https://pubmed.ncbi.nlm.nih.gov/15556447/

[8] Figshare. Free Energies for Degradation Reactions of 1,2,3-Trichloropropane from ab Initio Electronic Structure Theory. Available at: https://figshare.com/articles/journalcontribution/FreeEnergiesforDegradationReactionsof123TrichloropropanefromabInitioElectronicStructureTheory/2709796

[78] MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available at: https://www.mdpi.com/1422-0067/25/2/1298

[15] PubMed. Free energies for degradation reactions of 1,2,3-trichloropropane from ab initio electronic structure theory. Available at: https://pubmed.ncbi.nlm.nih.gov/21038905/

[79] RSC. Periodic DFT calculations to compute the attributes of a quantum material. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp01383b

[80] PubMed. Ab initio studies of ClOx reactions. Available at: https://pubmed.ncbi.nlm.nih.gov/16082673/

[81] Universitat de Barcelona. Prediction of partition coefficients for systems of micelles using DFT. Available at: https://diposit.ub.edu/dspace/bitstream/2445/203543/1/LSPhDTHESIS.pdf

[82] University of Illinois. A DFT and ab Initio Benchmarking Study of Metal-Alkane Interactions. Available at: https://girolami-group.chemistry.illinois.edu/publications/publications/J.%20Phys.%20Chem.%20A%202010,%20114,%201843.pdf

[83] Academia. Kinetic modeling of 1,2‐dichloropropane free‐radical chlorination. Available at: https://www.academia.edu/129415378/Kineticmodelingof12dichloropropanePDCfreeradical_chlorination

[84] RSC. Periodic DFT calculations to compute the attributes of a quantum material. Available at: https://pubs.rsc.org/en/content/articlehtml/2024/cp/d4cp01383b

[85] ACS Publications. Free Energies for Degradation Reactions of 1,2,3-Trichloropropane from ab Initio Electronic Structure Theory. Available at: https://pubs.acs.org/doi/abs/10.1021/jp105726u

[86] ScienceDirect. The molecular structure and conformation of trans-1,2,3-trichloropropene. Available at: https://www.sciencedirect.com/science/article/abs/pii/0022286389850756

[87] RSC. Predicting the reactivity of energetic materials. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta06209b

[88] DTIC. Kinetics and Degradation Products of Trichloroethene. Available at: https://apps.dtic.mil/sti/tr/pdf/ADA171872.pdf

[89] ACS Publications. Collision Energy Dependence of the Competing Mechanisms of Reaction of Chlorine Atoms with Propene. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.9b01370

[90] Vaia. When chlorine is passed through propene at 400°C. Available at: https://www.vaia.com/en-us/textbooks/chemistry/objective-chemistry-for-neet-vol-ii-2-edition/chapter-10/problem-87

[5] Google Patents. Method for producing trichloropropene. JP2010229047A, 2010.

[91] ScienceDirect. Comprehensive study on selective dehydrochlorination of 2-chloro-3,3,3-trifluoropropene. Available at: https://www.sciencedirect.com/science/article/abs/pii/S246882312300398X

[92] Portland State University. HW 6 Answers. Available at: https://web.pdx.edu/~wamserc/C334F12/H6ans.htm

[93] ScienceDirect. Mechanistic insights into chloroethene dechlorination. Available at: https://www.sciencedirect.com/science/article/abs/pii/S004313542500260X

[94] Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available at: https://chem.libretexts.org/Bookshelves/OrganicChemistry/OrganicChemistryI(Liu)/10:AlkenesandAlkynes/10.04:ReactionsofAlkenes

[95] Google Patents. Method to purify and stabilize chloroolefins. US20120226081A1, 2012.

[96] Google Patents. Process for the production of chlorinated propenes. CN103562163A, 2013.

ScienceDirect. Experimental and theoretical studies of reaction pathways of direct propylene epoxidation. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0167572921000091

ScienceDirect. In vitro metabolism and bioactivation of 1,2,3-trichloropropane. Available at: https://www.sciencedirect.com/science/article/abs/pii/0041008X9290020S

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant